![molecular formula C10H12N2S B13154621 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile
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Overview
Description
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives It is characterized by the presence of an aminoethyl group attached to a sulfanyl-methyl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 2-chloromethylbenzonitrile with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon in the benzonitrile derivative, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloromethylbenzonitrile, 2-aminoethanethiol
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile, a benzonitrile derivative with an aminoethyl group attached to a sulfanyl-methyl moiety, is utilized in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is studied for potential interactions with biological macromolecules.
- Medicine It is investigated for potential therapeutic properties.
- Industry It is utilized in developing new materials and chemical processes.
Anticancer Properties
Derivatives of benzonitrile have demonstrated promising anticancer results against various cancer cell lines:
Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |
Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
Compound 3 | A549 (lung cancer) | 30.5 ± 4.5 | Inhibition of PI3K/Akt pathway |
These results suggest that the compound may exert its effects through apoptosis induction and modulation of key signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:
Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 40 | 21 |
Bacillus subtilis | 300 | 12 |
Escherichia coli | 200 | 14 |
Pseudomonas aeruginosa | 500 | 10 |
These findings indicate that the compound has a selective inhibitory effect against certain bacterial strains, which may be attributed to its ability to interfere with bacterial cell wall synthesis or function.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Interaction with Nucleoside Transporters Enhanced activity against human concentrative nucleoside transporter 2 (hCNT2) has been noted, suggesting a role in nucleoside metabolism and potential implications in antiviral therapy.
Case Study 1: Anticancer Efficacy
A study involving the administration of a benzonitrile derivative demonstrated significant tumor growth suppression in vivo. Mice treated with the compound showed reduced tumor size compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Mechanism of Action
The mechanism of action of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
- 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Biological Activity
The compound 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile, often referred to as a benzonitrile derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including an aminoethyl group that can form hydrogen bonds and a sulfanyl group that participates in redox reactions. These properties contribute to its reactivity and interaction with biological macromolecules, making it a versatile compound for research and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethyl group facilitates hydrogen bonding with proteins or nucleic acids, while the sulfanyl group can modulate redox states within biological systems. This dual functionality allows the compound to influence enzyme activities and receptor interactions, potentially leading to various pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, derivatives containing similar structural motifs have shown significant cytotoxic effects against human cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A (similar structure) | A549 | 5.5 | Apoptosis induction |
Compound B (similar structure) | HCC827 | 6.3 | Cell cycle arrest |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated activity against a range of bacterial strains, including multidrug-resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with DNA replication processes .
Table 2: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
Case Studies
- Antitumor Efficacy in Preclinical Models : A study evaluated the efficacy of a benzonitrile derivative in mouse models bearing human tumor xenografts. The treatment resulted in significant tumor reduction compared to control groups, suggesting strong antitumor properties .
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that compounds related to this compound exhibited substantial inhibitory effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-8-10-4-2-1-3-9(10)7-12/h1-4H,5-6,8,11H2 |
InChI Key |
ZGCYQMZFTBIZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)C#N |
Origin of Product |
United States |
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